molecular formula C24H22 B1507575 6,6,12,12-Tetramethyl-6,12-dihydroindeno[1,2-b]fluorene CAS No. 872705-63-0

6,6,12,12-Tetramethyl-6,12-dihydroindeno[1,2-b]fluorene

Cat. No. B1507575
CAS RN: 872705-63-0
M. Wt: 310.4 g/mol
InChI Key: VMDDQHKTCPOZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6,12,12-Tetramethyl-6,12-dihydroindeno[1,2-b]fluorene is a polycyclic aromatic hydrocarbon (PAH) with four methyl groups attached at the 6 and 12 positions. Its chemical structure consists of three fused benzene rings and one naphthalene ring. This compound exhibits high stability and non-reactivity .


Synthesis Analysis

The synthetic route for this compound involves the appropriate functionalization of indeno[1,2-b]fluorene precursors. Specific reagents and conditions are employed to introduce the methyl groups at the desired positions. While I don’t have access to specific synthetic protocols, literature sources would provide detailed procedures .


Molecular Structure Analysis

The molecular formula of 6,6,12,12-Tetramethyl-6,12-dihydroindeno[1,2-b]fluorene is C24H22 , with a molecular weight of approximately 310.43 g/mol . Its exact mass is 310.17 g/mol . The compound’s logP (partition coefficient) is approximately 6.3 .

Mechanism of Action

The specific mechanism of action for 6,6,12,12-Tetramethyl-6,12-dihydroindeno[1,2-b]fluorene depends on its application context. As a semiconducting polymer, it can serve as an acceptor molecule in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

properties

CAS RN

872705-63-0

Product Name

6,6,12,12-Tetramethyl-6,12-dihydroindeno[1,2-b]fluorene

Molecular Formula

C24H22

Molecular Weight

310.4 g/mol

IUPAC Name

6,6,12,12-tetramethylindeno[1,2-b]fluorene

InChI

InChI=1S/C24H22/c1-23(2)19-11-7-5-9-15(19)17-14-22-18(13-21(17)23)16-10-6-8-12-20(16)24(22,3)4/h5-14H,1-4H3

InChI Key

VMDDQHKTCPOZNM-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5C4(C)C)C

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5C4(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.